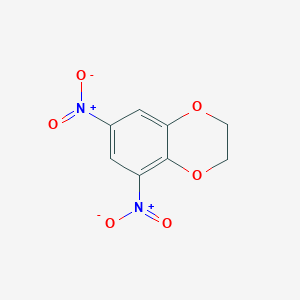
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- is a chemical compound with the molecular formula C8H6N2O6 It is a derivative of 1,4-benzodioxin, characterized by the presence of two nitro groups at the 5 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- typically involves the nitration of 1,4-benzodioxin. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
化学反応の分析
Types of Reactions
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium are used.
Substitution: Substitution reactions often require catalysts or specific reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the reagents used.
科学的研究の応用
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects or toxicity.
類似化合物との比較
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: The parent compound without nitro groups.
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: A mono-nitro derivative.
1,4-Benzodioxin, 2,3-dihydro-5,7-diamino-: An amino derivative.
Uniqueness
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and potential applications. The dinitro substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
59820-95-0 |
|---|---|
分子式 |
C8H6N2O6 |
分子量 |
226.14 g/mol |
IUPAC名 |
5,7-dinitro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6N2O6/c11-9(12)5-3-6(10(13)14)8-7(4-5)15-1-2-16-8/h3-4H,1-2H2 |
InChIキー |
GVSRMKNBZFKULU-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















